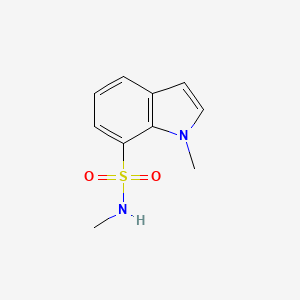

N,1-dimethylindole-7-sulfonamide

Description

Properties

IUPAC Name |

N,1-dimethylindole-7-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-11-15(13,14)9-5-3-4-8-6-7-12(2)10(8)9/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKJHRIVKGZKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=C1N(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dimethylindole-7-sulfonamide typically involves the following steps:

Fischer Indolisation: This method involves the reaction of aryl hydrazines with ketones to form indoles. For this compound, the starting materials would include a suitable aryl hydrazine and a ketone.

N-Alkylation: The indole formed is then subjected to N-alkylation using alkyl halides under basic conditions to introduce the N-methyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents.

Major Products:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pain Management

N,1-Dimethylindole-7-sulfonamide has been investigated for its efficacy as a selective inhibitor of the Nav1.7 sodium channel, which is primarily involved in pain signaling pathways. Research indicates that compounds containing sulfonamide groups can effectively block Nav1.7 channels, potentially providing analgesic effects without central nervous system side effects. For instance, a study demonstrated that a related compound (designated as 10o ) showed high selectivity for Nav1.7 over other sodium channels and exhibited significant analgesic activity in mouse models of visceral pain . The results suggest that this compound could be developed into a therapeutic agent for chronic pain conditions.

1.2 Antiviral Activity

Another promising application of sulfonamide derivatives is their use as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. A study on sulfonamide-substituted indolylarylsulfones revealed that specific derivatives exhibited potent antiviral activity against wild-type HIV-1 and various mutant strains . These compounds demonstrated favorable pharmacokinetic profiles and reduced cytotoxicity, indicating that this compound could play a role in developing new HIV treatments.

Synthetic Chemistry Applications

This compound also finds utility in synthetic chemistry as a versatile reagent. Sulfonamides are known to be valuable intermediates in organic synthesis due to their ability to undergo various transformations, such as alkylation and acylation . This compound can serve as a precursor in the synthesis of more complex molecules, facilitating the development of new drugs and materials.

Comparative Analysis of Applications

Case Studies and Research Findings

Case Study 1: Nav1.7 Inhibition

A series of compounds were synthesized and tested for their ability to inhibit Nav1.7 channels. Among them, one compound demonstrated an IC50 value of 0.64 nmol/L and exhibited effective analgesic properties in vivo .

Case Study 2: Antiviral Activity

Research on sulfonamide derivatives indicated that one compound (R10L4) showed an EC50 of 0.007 μmol/L against wild-type HIV-1 with a high selectivity index (SI) of over 30,000, showcasing its potential as an effective NNRTI with low cytotoxicity .

Mechanism of Action

The mechanism of action of N,1-dimethylindole-7-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can disrupt various biological pathways, making it useful in antimicrobial and anticancer research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

- Ethyl 1-methyl-5-{[4-(pivaloyloxy)phenyl]sulfonamido}-1H-indole-3-carboxylate (7a) : Shares the indole core and 1-methyl substitution but includes a pivaloyloxy-phenyl sulfonamide group and an ethyl ester at position 3. This ester group increases lipophilicity (logP ~4.2) compared to N,1-dimethylindole-7-sulfonamide, which lacks the ester .

- Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide): A pesticidal sulfonamide with a toluene core, dimethylamino-sulfonyl, and halogen substituents.

- Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-: Features a diphenylethylenediamine core with dimethyl sulfamide groups.

Functional Group Variations and Bioactivity

- Indole vs. Toluene Core : The indole scaffold in this compound enables interactions with aromatic residues in biological targets, whereas tolylfluanid’s toluene core prioritizes electrophilic reactivity for fungicidal action .

- Tolylfluanid’s dimethylamino-sulfonyl group increases solubility in nonpolar environments, critical for pesticidal efficacy .

Data Table: Key Structural and Functional Comparisons

Chemical Reactions Analysis

Regioselective Alkylation Reactions

The indole scaffold’s reactivity is heavily influenced by substituents. For example:

-

N1-Methylation : Prevents further alkylation at the indole nitrogen, directing reactivity to the C3 or C6 positions. In similar 2,3-disubstituted indoles, In(OTf)₃ catalyzes C6-alkylation with para-quinone methides (e.g., 82% yield for 3ad ), while Sc(OTf)₃ or NaHSO₄ promotes N1-alkylation (e.g., 4ad in entry 12) .

-

Solvent Effects : THF and DMSO suppress alkylation, whereas dichloroethane (DCE) enhances it . Computational studies (DFT) confirm that C6-alkylation is thermodynamically favored (ΔG = -7.6 kcal/mol in toluene), while N1-alkylation is kinetically favored .

Table 1: Alkylation of 2,3-Disubstituted Indoles

| Catalyst | Solvent | Product Position | Yield (%) | Selectivity |

|---|---|---|---|---|

| In(OTf)₃ | DCE | C6 | 82 | >20:1 |

| Sc(OTf)₃ | DCE | N1 | 75 | 5:1 |

| NaHSO₄ | DCE | N1 | 68 | 3:1 |

Sulfonamide Functionalization

The sulfonamide group enables diverse transformations:

-

Chloroacetylation : Reaction with chloroacetyl chloride in DMF/K₂CO₃ yields 2-chloroacetamide derivatives (e.g., 3 in 80% yield) .

-

Oxidative Coupling : Fe-based catalysts (e.g., MIL-101) facilitate S–N bond formation with nitroarenes or thiols, producing sulfonamides in high yields (e.g., 85% for N-arylsulfonamide) .

-

Grignard Additions : Reactions with t-BuONSO generate primary sulfonamides via sulfinamide intermediates (e.g., 2a in 80% yield) .

Table 2: Sulfonamide Derivatization

| Reagent | Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Chloroacetyl chloride | DMF, 0°C | Chloroacetamide | 80 |

| MIL-101 (Fe) | H₂O, RT | N-Arylsulfonamide | 85 |

| t-BuONSO + RMgX | −78°C, THF | Primary sulfonamide | 80 |

Oxidation and Oxidative Umpolung

The indole core undergoes chemoselective oxidation:

-

Hypoiodite Catalysis : N-Sulfonyl indoles like 1v react with cumene hydroperoxide (CHP) to form α-ketoamide products via N–I intermediates (e.g., 77% yield) .

-

Hydrogen Peroxide Oxidation : Peptide catalysts (e.g., DMAP) oxidize indoles to 3-hydroxy-indolenines with good enantioselectivity (e.g., er = 94:6 for 37a ) .

Table 3: Oxidation of N-Sulfonyl Indoles

| Oxidant | Catalyst | Product | Yield (%) | Selectivity |

|---|---|---|---|---|

| CHP | Hypoiodite | α-Ketoamide | 77 | >95% |

| H₂O₂ | DMAP/peptide | 3-Hydroxyindolenine | 93 | er = 94:6 |

Transition Metal-Catalyzed Reactions

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for N,1-dimethylindole-7-sulfonamide, and how can intermediates be purified?

- Methodology :

- Multi-step synthesis : Begin with indole derivatives functionalized at the 7-position. Introduce sulfonamide groups via nucleophilic substitution using sulfonyl chlorides under inert conditions (e.g., nitrogen atmosphere). Dimethylation of the amine group typically employs methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) for intermediates. Confirm purity via TLC (Rf values) and HPLC-MS/MS (retention time and mass-to-charge ratios) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodology :

- Structural confirmation :

- 1H/13C-NMR : Assign peaks for methyl groups (δ ~2.8–3.2 ppm for N-methyl, δ ~3.5–4.0 ppm for sulfonamide protons) and aromatic indole protons (δ ~6.5–8.0 ppm) .

- HPLC-MS/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- Purity assessment : Elemental analysis (C, H, N, S content) and HPLC purity >98% .

Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 1–3 months. Monitor degradation via HPLC and FTIR to detect hydrolysis (sulfonamide bond cleavage) or oxidation (indole ring modifications) .

- Control variables : Use inert gas (argon) for sensitive samples and desiccants for moisture-sensitive conditions .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., inhibitory potency) be systematically resolved?

- Methodology :

- Meta-analysis : Aggregate data from peer-reviewed studies (excluding non-validated sources) and normalize variables (e.g., assay type, cell lines). Use statistical tools (ANOVA, regression) to identify outliers or confounding factors like solvent effects (DMSO vs. aqueous buffers) .

- Replication studies : Reproduce key experiments under standardized conditions (e.g., fixed concentration ranges, controlled temperature/pH) to verify reproducibility .

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

- Methodology :

- Reaction optimization :

- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for coupling steps or phase-transfer catalysts for sulfonylation .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to enhance reaction efficiency .

- Byproduct mitigation : Introduce scavengers (e.g., polymer-bound quench agents) or adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications at the indole and sulfonamide moieties?

- Methodology :

- Analog synthesis : Replace the N-methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) or introduce electron-withdrawing groups (e.g., nitro, fluoro) at the indole 5-position .

- Biological testing : Use enzyme inhibition assays (e.g., kinase or protease panels) and computational docking (AutoDock Vina) to correlate structural changes with activity .

Data Presentation and Reproducibility

Q. What are best practices for presenting raw and processed data in publications to ensure reproducibility?

- Methodology :

- Raw data : Include NMR spectra (integral values, coupling constants), HPLC chromatograms (retention times, peak areas), and crystallography data (CCDC numbers) in supplementary materials .

- Processed data : Report yields (%), purity (%), and IC50 values with error margins (SEM/SD). Use tables for comparative SAR data and figures for mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.